11-Chloroundecyltrichlorosilane is a chlorosilane compound characterized by its unique structure, which includes a trichlorosilane functional group attached to an undecyl chain. This compound is significant in various scientific fields, particularly in material science and chemical synthesis.
Chlorosilanes, including 11-Chloroundecyltrichlorosilane, are typically synthesized from silicon and chlorine or hydrogen chloride. The synthesis methods can vary significantly, influencing the purity and yield of the final product.
11-Chloroundecyltrichlorosilane belongs to the class of organosilicon compounds, specifically categorized as a chlorosilane due to the presence of chlorine atoms bonded to silicon. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of 11-Chloroundecyltrichlorosilane can be achieved through several methods, including:
The molecular structure of 11-Chloroundecyltrichlorosilane can be represented as follows:
This indicates that the silicon atom is bonded to three chlorine atoms and an undecyl group (a straight-chain alkyl group with eleven carbon atoms).
11-Chloroundecyltrichlorosilane can undergo several chemical reactions:
These reactions are crucial for modifying surface properties in materials science applications, particularly in creating hydrophobic surfaces.
The mechanism by which 11-Chloroundecyltrichlorosilane acts involves its ability to form siloxane bonds upon hydrolysis or condensation, leading to cross-linking in polymer matrices or surface modification on substrates.
11-Chloroundecyltrichlorosilane finds applications in various scientific domains:
11-Chloroundecyltrichlorosilane (chemical formula: C₁₁H₂₂Cl₄Si; systematic name: 11-chloroundecyltrichlorosilane) is a bifunctional organosilane compound characterized by two distinct reactive sites: a terminal chloroalkyl group (-CH₂Cl) and a trichlorosilyl head (-SiCl₃). This structure enables dual reactivity, allowing simultaneous surface anchoring and further chemical derivatization. The molecular architecture comprises an 11-carbon aliphatic chain bridging the chloroalkyl and trichlorosilyl termini, creating a spatial separation of 1.65–1.80 nm between functional groups. This linear hydrocarbon spacer provides flexibility, hydrophobic character, and steric accessibility to both reactive ends [1] [4].
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₂Cl₄Si |
| Molar Mass | 334.14 g/mol |
| Reactive Sites | -SiCl₃ (hydrolysis-active); -CH₂Cl (alkylation-active) |
| Chain Length | 11 methylene units |
| Critical Bond Lengths | Si-C: 1.87 Å; C-Cl: 1.77 Å; C-C: 1.53 Å |
| Hydrophobicity (Log P) | ~6.8 (estimated) |
Synthesized primarily via hydrosilylation, 11-chloro-1-undecene (C₁₁H₂₁Cl) reacts with trichlorosilane (HSiCl₃) under platinum catalysis, following Markovnikov addition:$$\ce{Cl(CH2)10CH=CH2 + HSiCl3 ->[Pt] Cl(CH2)11SiCl3}$$This regioselective process positions the silicon atom at the terminal carbon, ensuring uniform molecular orientation in subsequent applications. The precursor 11-chloro-1-undecene (PubChem CID: 543805) provides the essential chloroalkyl backbone, while trichlorosilane contributes the -SiCl₃ anchor [1] [4]. Purification involves fractional distillation under reduced pressure to isolate the target compound from shorter/longer chain byproducts.
The discovery of organosilicon compounds traces to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane via zinc-mediated coupling. This foundational work demonstrated that carbon-silicon bonds could be formed synthetically, challenging prior assumptions about silicon’s inertness [2] [5]. Early organosilane research remained exploratory until Frederic Stanley Kipping's systematic studies (1904–1937) on silicones. Kipping developed Grignard-based routes to alkylchlorosilanes, establishing principles for controlled functionalization [2] [5].
A pivotal breakthrough arrived in 1945 with Eugene Rochow's Direct Process (Müller-Rochow synthesis), enabling industrial-scale production of methylchlorosilanes:$$\ce{2CH3Cl + Si ->[Cu] (CH3)2SiCl2 + CH3SiCl3 + byproducts}$$This catalytic reaction between silicon metal and alkyl halides reduced costs by >80%, democratizing access to functional silanes [2] [4]. Concurrently, hydrosilylation chemistry—pioneered by Speier and Karstedt—utilized platinum complexes to add Si-H bonds across alkenes. This allowed precise, high-yield synthesis of long-chain alkyltrichlorosilanes like 11-chloroundecyltrichlorosilane [2] [8].
Table 2: Evolution of Organosilane Synthesis
| Era | Key Advancement | Impact on Chloroalkylsilanes |
|---|---|---|
| 1863–1903 | Friedel-Crafts synthesis of tetraethylsilane | Proof of Si-C bond feasibility |
| 1904–1944 | Kipping’s Grignard methods | Controlled functionalization; lab-scale routes |
| 1945–present | Rochow Direct Process | Industrial-scale methyl/phenyl silanes |
| 1950s–present | Catalytic hydrosilylation | Custom long-chain silanes (e.g., C11-derivatives) |
By the 1980s, demand for bifunctional silanes surged with advancements in surface science. The C11 chain in 11-chloroundecyltrichlorosilane emerged as optimal: sufficiently long to minimize steric hindrance during self-assembly, yet short enough to ensure hydrolytic stability [3] [6].
11-Chloroundecyltrichlorosilane excels in constructing self-assembled monolayers (SAMs). Upon exposure to hydroxylated surfaces (e.g., SiO₂, metals, polymers), its -SiCl₃ groups hydrolyze to silanols (Si-OH), which condense with surface -OH groups or adjacent molecules, forming covalent Si-O-Si or Si-O-M (M = metal) networks. The resultant monolayer orients the chloroalkyl termini outward, creating a chemically reactive interface [3] [6] [7]:$$\ce{Cl(CH2)11SiCl3 + 3H2O -> Cl(CH2)11Si(OH)3 + 3HCl}$$$$\ce{Cl(CH2)11Si(OH)3 + Surface-OH -> Surface-O-Si(OH)2(CH2)11Cl + H2O}$$
The terminal chloroalkyl group (-CH₂Cl) enables secondary derivatization:
In textiles, this compound enhances superhydrophobicity when combined with nanoparticles. For example, cotton or polyester fabrics dip-coated in solutions containing hollow silica nanoparticles and 11-chloroundecyltrichlorosilane exhibit water contact angles >150° due to:
Table 3: Surface Functionalization Applications
| Application Domain | Function of 11-Chloroundecyltrichlorosilane | Performance Outcome |
|---|---|---|
| Microelectronics | Adhesion promoter; dielectric layer modifier | Reduced current leakage; enhanced moisture barrier |
| Biomedical Devices | Biointerface for protein immobilization | Controlled cell adhesion; reduced fouling |
| Textile Finishing | Co-component in fluorine-free water-repellent finishes | Contact angle: 152°; durability: >20 wash cycles |
| Composite Materials | Coupling agent for polymer/glass interfaces | 40–60% increase in interfacial shear strength |
Compared to shorter-chain analogs (e.g., chloropropyltrichlorosilane), its C₁₁ spacer provides superior conformational order and packing density (>90% coverage), critical for defect-resistant monolayers. Unlike fluorinated silanes, it avoids environmental bioaccumulation concerns while delivering comparable hydrophobicity [7] [8]. Recent innovations exploit its chloro terminus to create "clickable" surfaces for bioconjugation or stimuli-responsive coatings, positioning it as a versatile platform in nanotechnology and advanced materials engineering [6] [8].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: